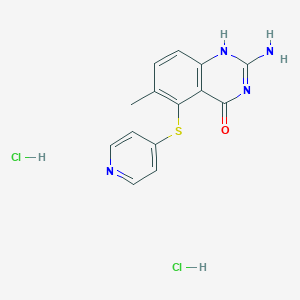

Nolatrexed dihydrochloride

Übersicht

Beschreibung

Nolatrexed dihydrochloride is a water-soluble lipophilic quinazoline folate analog that exhibits potent antineoplastic activity . It is a potent thymidylate synthase inhibitor that inhibits thymine synthesis followed by inhibition of DNA replication .

Synthesis Analysis

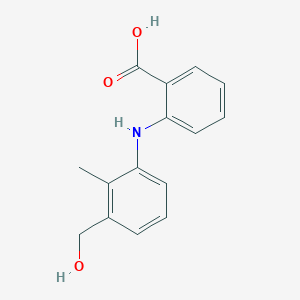

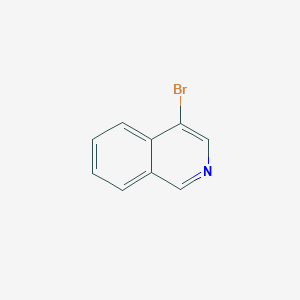

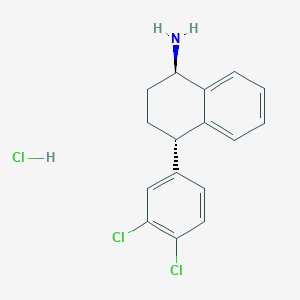

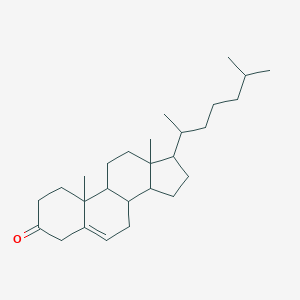

A new synthetic method for Nolatrexed dihydrochloride has been developed . The synthesis was accomplished in three steps featuring the direct conversion of the starting 4-bromo-5-methylisatin into the methyl anthranilate by potassium peroxydisulfate/sodium methoxide . In the final Ullmann reaction, potassium carbonate was employed in place of sodium hydride, and the amount of copper catalysts was significantly reduced .

Molecular Structure Analysis

The molecular formula of Nolatrexed dihydrochloride is C14H14Cl2N4OS . The molecular weight is 357.26 g/mol . The IUPAC name is 2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nolatrexed dihydrochloride include the direct conversion of the starting 4-bromo-5-methylisatin into the methyl anthranilate by potassium peroxydisulfate/sodium methoxide . The final Ullmann reaction involves the use of potassium carbonate in place of sodium hydride .

Physical And Chemical Properties Analysis

Nolatrexed dihydrochloride is a water-soluble lipophilic quinazoline folate analog . The molecular weight is 357.26 g/mol . The molecular formula is C14H14Cl2N4OS .

Wissenschaftliche Forschungsanwendungen

Inhibition of Thymidylate Synthase

As a novel folate-based inhibitor of thymidylate synthase (TS), Nolatrexed dihydrochloride plays a crucial role in the synthesis of DNA. TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides, making it an important target for anticancer drug therapy .

Combination Therapy with Paclitaxel

Research has explored the use of Nolatrexed dihydrochloride in combination with paclitaxel. Clinical studies aimed to optimize the schedule of administration and determine any pharmacokinetic interactions between the two drugs. These studies suggest that Nolatrexed can be safely given with paclitaxel when administered sequentially at the doses used in the study .

Treatment of Hepatocellular Carcinoma

Nolatrexed dihydrochloride: has been compared with doxorubicin in a multi-centre randomized phase II study involving Chinese patients with advanced hepatocellular carcinoma (HCC). The study aimed to compare the clinical efficacy of the two drugs, highlighting the application of Nolatrexed in treating liver cancer .

Overcoming Methotrexate Resistance

In cases of acute lymphoblastic leukaemia, Nolatrexed dihydrochloride has shown potential in overcoming methotrexate resistance. This application is particularly significant as it offers an alternative treatment pathway for patients who have developed resistance to conventional therapies .

Pharmacokinetics and Metabolism Studies

Nolatrexed dihydrochloride: has been the subject of pharmacokinetic studies to understand its metabolism and systemic exposure. These studies are essential for determining the safe and effective dosage levels for different patient populations and for understanding the drug’s behavior in the human body .

Wirkmechanismus

Target of Action

Nolatrexed dihydrochloride, also known as Thymitaq or AG337, is a novel folate-based inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .

Mode of Action

Nolatrexed dihydrochloride is a non-competitive inhibitor of TS . It interacts with the folate cofactor binding site of the TS enzyme . This interaction inhibits the function of TS, thereby disrupting the synthesis of thymidine nucleotides, which are essential for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by Nolatrexed dihydrochloride is the de novo biosynthetic pathway for thymidine nucleotides . By inhibiting TS, the compound disrupts this pathway, leading to a decrease in the production of thymidine nucleotides. This, in turn, hampers DNA synthesis, which is crucial for cell replication and growth .

Pharmacokinetics

The pharmacokinetics of Nolatrexed dihydrochloride are still under investigation. Studies have shown that plasma concentrations and systemic exposure of the drug are dose-related . It’s also been found that Nolatrexed can inhibit the major routes of metabolism of other drugs, such as paclitaxel .

Result of Action

The inhibition of TS by Nolatrexed dihydrochloride leads to a disruption in DNA synthesis. This disruption can induce cell cycle arrest in the S phase, leading to the inhibition of cancer cell growth . In clinical studies, some patients with advanced cancer showed a reduction in tumor size or disease stabilization .

Action Environment

The action of Nolatrexed dihydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs in the system. In a clinical study, it was found that the clearance of paclitaxel was higher when administered separately from Nolatrexed, suggesting a pharmacokinetic interaction between the two drugs .

Safety and Hazards

Nolatrexed dihydrochloride is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Despite recent advances in chemotherapy, there remains a significant number of patients for whom no satisfactory treatment exists . Nolatrexed dihydrochloride is under investigation in clinical trial NCT00012324 (Nolatrexed Dihydrochloride Compared With Doxorubicin in Treating Patients With Recurrent or Unresectable Liver Cancer) .

Eigenschaften

IUPAC Name |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKVJJYMWOCLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046810 | |

| Record name | Nolatrexed dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152946-68-4 | |

| Record name | Nolatrexed dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152946684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolatrexed dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152946-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOLATREXED DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA69O733O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of Nolatrexed Dihydrochloride, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, Nolatrexed Dihydrochloride was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of Nolatrexed Dihydrochloride liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity Nolatrexed Dihydrochloride dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of Nolatrexed Dihydrochloride. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that Nolatrexed Dihydrochloride exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between Nolatrexed Dihydrochloride plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of Nolatrexed Dihydrochloride []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of Nolatrexed Dihydrochloride, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: Nolatrexed Dihydrochloride demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that Nolatrexed Dihydrochloride significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of Nolatrexed Dihydrochloride administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared Nolatrexed Dihydrochloride with doxorubicin, revealing a potential survival benefit for Nolatrexed Dihydrochloride despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare Nolatrexed Dihydrochloride with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of Nolatrexed Dihydrochloride [, , ].

A: Liposomal formulations of Nolatrexed Dihydrochloride have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.